molecular formula C10H8N4S B11768033 5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile CAS No. 913322-64-2

5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile

Cat. No.: B11768033
CAS No.: 913322-64-2
M. Wt: 216.26 g/mol
InChI Key: FLKSXGWYMFXROD-UHFFFAOYSA-N
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Description

5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile is a heterocyclic compound that combines a thiophene ring with a pyrimidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Gewald reaction under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

913322-64-2

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

5-(2-amino-6-methylpyrimidin-4-yl)thiophene-2-carbonitrile

InChI

InChI=1S/C10H8N4S/c1-6-4-8(14-10(12)13-6)9-3-2-7(5-11)15-9/h2-4H,1H3,(H2,12,13,14)

InChI Key

FLKSXGWYMFXROD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=C(S2)C#N

Origin of Product

United States

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